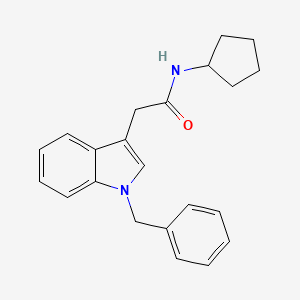

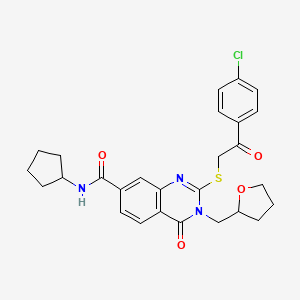

2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide is a chemical compound that has been used in scientific research for its potential therapeutic effects. This compound is also known as PAC-1 and has been studied for its ability to induce apoptosis, or programmed cell death, in cancer cells.

Scientific Research Applications

- Researchers have explored the potential of this compound as an anticancer agent. Its structural resemblance to indole-based compounds suggests it may interfere with cancer cell growth pathways. Further studies are needed to elucidate its mechanism of action and efficacy against specific cancer types .

- The indole moiety in 2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide makes it relevant for neuropharmacological investigations. Scientists have studied its impact on neurotransmitter systems, neuronal receptors, and neuroprotective effects .

- Some studies suggest that this compound exhibits analgesic and anti-inflammatory properties. Researchers have investigated its potential as a novel pain-relieving agent or anti-inflammatory drug .

- GABA (gamma-aminobutyric acid) is a crucial neurotransmitter in the central nervous system. 2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide may interact with GABA receptors, affecting neuronal excitability and potentially serving as a modulator .

- Computational approaches, such as molecular docking, have been employed to predict the binding affinity of this compound to specific protein targets. Researchers investigate its interactions with proteins involved in disease pathways or drug targets .

- Scientists explore the synthesis and modification of 2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide derivatives. These derivatives may exhibit improved pharmacological properties, making them valuable for chemical biology and drug development .

Anticancer Properties

Neuropharmacology

Analgesic and Anti-inflammatory Effects

GABAergic Modulation

Molecular Docking Studies

Chemical Biology and Medicinal Chemistry

If you’d like more detailed information on any specific application, feel free to ask

properties

IUPAC Name |

2-(1-benzylindol-3-yl)-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O/c25-22(23-19-10-4-5-11-19)14-18-16-24(15-17-8-2-1-3-9-17)21-13-7-6-12-20(18)21/h1-3,6-9,12-13,16,19H,4-5,10-11,14-15H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWSUNRYRITQTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-benzyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B2399888.png)

![8-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-methylallyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399891.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2399895.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2399897.png)

![(2S,3As,7aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2399899.png)

![[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methanesulfonyl chloride](/img/structure/B2399902.png)